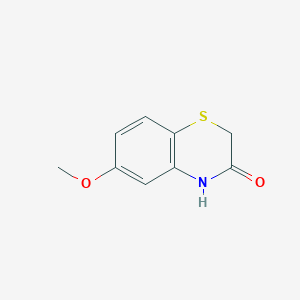

6-Methoxy-2,4-dihydro-1,4-benzothiazin-3-one

Description

Chemical Identity and Nomenclature

Table 1: Molecular Identity and Nomenclature

The compound is structurally related to benzothiazinones, a class of nitroaromatic derivatives renowned for their antimycobacterial activity. Its systematic nomenclature reflects the fusion of a benzene ring (positions 1–4) and a thiazine ring (positions 1,4-diazine with sulfur at position 2), with specific substituents at positions 3 (ketone) and 6 (methoxy).

Structural Features and Isomeric Considerations

Table 2: Key Structural Features

| Feature | Description | Source |

|---|---|---|

| Ring System | Fused benzene (C1–C6) and thiazine (N1–S2–C3–N4–C5–C6) | |

| Substituents | Methoxy group at C6, ketone at C3 | |

| Tautomerism | No reported tautomerism; stable 4H-isoform |

The compound’s structure includes:

- Electron-deficient thiazine ring : Conjugation between the sulfur atom (S2) and the ketone (C3) enhances electrophilicity, a critical feature for interactions with nucleophilic targets like cysteine residues in enzymes.

- Methoxy substituent : Positioned at the para-phenyl site (C6), this group modulates electronic effects and solubility. Methoxy groups are often introduced in drug design to balance lipophilicity and hydrogen-bonding capacity.

- Ketone functionality : The carbonyl group at C3 participates in covalent bonding with target proteins, as observed in related benzothiazinones like BTZ043.

No isomeric forms (e.g., cis/trans or tautomeric) are reported for this compound, though the 2,4-dihydro configuration distinguishes it from fully aromatic benzothiazoles.

Historical Context in Benzothiazinone Research

Benzothiazinones emerged as antitubercular agents in the early 2000s, following the discovery of BTZ043 (a nitro-substituted derivative) as a potent inhibitor of Mycobacterium tuberculosis DprE1 enzyme. Key milestones include:

Synthetic Evolution :

- Early methods : Cyclization of 2-aminothiophenol with carboxylic acid derivatives or nitro compounds.

- Modern approaches : Copper-catalyzed Ullmann coupling for regioselective synthesis of 1,4-benzothiazin-3-ones.

- Functionalization : Introduction of electron-withdrawing groups (e.g., methoxy) to optimize metabolic stability and target binding.

Biological Significance :

Comparative Analysis :

Feature BTZ043 (Nitro-substituted) This compound Electron-deficient group Nitro (C5) Methoxy (C6) Target binding DprE1 (covalent) Hypothetical (similar mechanism) Solubility Low Enhanced by methoxy group

While BTZ043 is a nitro-containing prototype, methoxy-substituted analogs like this compound represent efforts to diversify the scaffold for improved pharmacokinetics and specificity.

Properties

IUPAC Name |

6-methoxy-4H-1,4-benzothiazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-12-6-2-3-8-7(4-6)10-9(11)5-13-8/h2-4H,5H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHBDNZLTNMQLQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SCC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2,4-dihydro-1,4-benzothiazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with methoxy-substituted benzaldehyde, followed by cyclization in the presence of an acid catalyst . The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-2,4-dihydro-1,4-benzothiazin-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

Antibacterial Activity

Mechanism of Action

6-Methoxy-2,4-dihydro-1,4-benzothiazin-3-one has been studied for its efficacy against various bacterial strains, particularly those resistant to conventional antibiotics. Its mechanism involves inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication. Research indicates that compounds derived from the benzothiazine structure exhibit moderate to potent antibacterial activity against multidrug-resistant organisms, including Mycobacterium tuberculosis and Staphylococcus aureus .

Case Studies

In a study evaluating triazole-based derivatives of 6-methoxy compounds, it was found that certain analogs displayed enhanced potency against M. tuberculosis, outperforming existing treatments such as gepotidacin . The structural modifications in these derivatives were crucial for increasing their binding affinity to the DNA gyrase enzyme.

Enzyme Inhibition

Human Leukocyte Elastase Inhibition

The compound has shown promising results as an inhibitor of human leukocyte elastase (HLE), an enzyme implicated in inflammatory diseases such as chronic obstructive pulmonary disease (COPD). In vitro assays demonstrated that this compound effectively inhibited HLE activity, suggesting its potential use in managing inflammatory conditions .

Research Findings

In vivo studies further corroborated these findings, where the compound exhibited significant effects in hemorrhagic assays, indicating its therapeutic potential beyond mere antibacterial applications . The ability to modulate elastase activity positions this compound as a candidate for developing anti-inflammatory therapies.

Pharmacological Potential

Drug Development Insights

The exploration of this compound within drug discovery frameworks highlights its versatility. Its structural characteristics allow for modifications that enhance pharmacokinetic properties while retaining biological activity. For instance, research has focused on optimizing the compound's solubility and stability to improve its bioavailability .

Natural Product Synthesis

The synthesis of this compound often involves combinatorial chemistry techniques aimed at generating libraries of related molecules for high-throughput screening against various biological targets. This approach not only accelerates the discovery process but also aids in identifying lead compounds with desirable therapeutic profiles .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 6-Methoxy-2,4-dihydro-1,4-benzothiazin-3-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membranes. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between 6-Methoxy-2,4-dihydro-1,4-benzothiazin-3-one and analogous benzothiazine derivatives:

Table 1: Structural and Functional Comparison of Benzothiazin-3-one Derivatives

Key Observations:

Structural Variations: Substituent position (e.g., 6-methoxy vs. 7-nitro) and electronic nature (electron-donating vs. The chloroacetyl group in 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one introduces a reactive site for further functionalization , whereas the sulfone group in 1,1-dioxo-1,4-dihydro-2H-1λ⁶-benzo[1,4]thiazin-3-one enhances polarity and metabolic stability .

Synthetic Methods :

- Sodium hydride in DMF is commonly used for nucleophilic substitutions (e.g., methoxy group introduction) .

- Microwave-assisted cyclization and urea-H₂O₂ oxidation are efficient for sulfone formation .

Biological Activity Gaps :

- While This compound lacks explicit activity data in the evidence, related compounds like 1-(6-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-ylidene)hydrazine derivatives have demonstrated antimicrobial properties .

Research Implications

- Targeted Modifications: Introducing bioactive moieties (e.g., thiazole, triazole) at the 6-position of this compound could enhance pharmacological profiles, as seen in 6-(2-Amino-5-methylthiazol-4-yl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one .

- Comparative SAR Studies : Systematic structure-activity relationship (SAR) studies are needed to elucidate the impact of substituents on enzyme inhibition (e.g., α-glucosidase, α-amylase) observed in fused thiadiazole analogs .

Biological Activity

6-Methoxy-2,4-dihydro-1,4-benzothiazin-3-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₉N₁O₂S. Its structure includes a benzothiazine core with a methoxy group at the 6-position, which contributes to its unique chemical properties and biological activities .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including multidrug-resistant organisms. It inhibits bacterial enzymes and disrupts cell membranes, which may contribute to its antimicrobial effects .

- Anticancer Properties : Preliminary studies suggest that it may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific pathways involved are still under investigation .

- Antioxidant Activity : Some derivatives of this compound have demonstrated antioxidant properties, which can help mitigate oxidative stress in biological systems .

The mechanisms through which this compound exerts its biological effects involve interactions with various molecular targets:

- Inhibition of Bacterial Enzymes : The compound is believed to competitively inhibit enzymes essential for bacterial survival.

- Disruption of Cell Membranes : Its lipophilic nature allows it to penetrate cell membranes effectively, leading to cellular disruption.

- Induction of Apoptosis : In cancer cells, it may activate intrinsic apoptotic pathways through mitochondrial dysfunction .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-1,3-benzothiazole | Contains an amino group at position 2 | Known for its role as a building block in drug design. |

| Benzothiazine Derivatives | General class including various substitutions | Diverse biological activities across the class. |

| 6-Methoxyquinoline | Similar methoxy group but different core structure | Exhibits distinct pharmacological properties. |

The presence of the methoxy group at the 6-position in this compound significantly influences its reactivity and biological activity compared to these compounds .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Antimicrobial Efficacy : In vitro studies demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae, comparable to established antibiotics like streptomycin .

- Cancer Research : A recent study indicated that this compound could inhibit the growth of specific cancer cell lines by inducing apoptosis and modulating key signaling pathways involved in cell survival .

- Antioxidant Potential : Research has shown that certain derivatives possess antioxidant capabilities that can scavenge free radicals effectively, suggesting potential applications in treating oxidative stress-related diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.